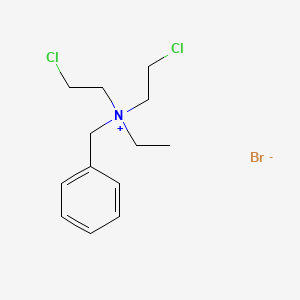
Benzenemethanaminium, N,N-bis(2-chloroethyl)-N-ethyl-, bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenemethanaminium, N,N-bis(2-chloroethyl)-N-ethyl-, bromide is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzenemethanaminium core with two 2-chloroethyl groups and an ethyl group attached to the nitrogen atom, along with a bromide counterion.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanaminium, N,N-bis(2-chloroethyl)-N-ethyl-, bromide typically involves the reaction of benzenemethanamine with 2-chloroethyl chloride and ethyl bromide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Reaction of Benzenemethanamine with 2-Chloroethyl Chloride: This step involves the nucleophilic substitution reaction where the amine group of benzenemethanamine reacts with 2-chloroethyl chloride to form an intermediate product.
Reaction with Ethyl Bromide: The intermediate product is then reacted with ethyl bromide to introduce the ethyl group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to obtain the final product.
化学反応の分析
Types of Reactions
Benzenemethanaminium, N,N-bis(2-chloroethyl)-N-ethyl-, bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions due to the presence of the 2-chloroethyl groups.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols. The reactions are typically carried out in polar solvents like water or alcohols.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions can result in the formation of alcohol derivatives.
科学的研究の応用
Benzenemethanaminium, N,N-bis(2-chloroethyl)-N-ethyl-, bromide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the production of various industrial chemicals and materials.
作用機序
The mechanism of action of Benzenemethanaminium, N,N-bis(2-chloroethyl)-N-ethyl-, bromide involves its interaction with molecular targets in cells. The compound can form covalent bonds with nucleophilic sites in biomolecules, leading to changes in their structure and function. This can affect various cellular pathways and processes, contributing to its biological effects.
類似化合物との比較
Benzenemethanaminium, N,N-bis(2-chloroethyl)-N-ethyl-, bromide can be compared with other similar compounds, such as:
N,N-Bis(2-chloroethyl)methylamine: This compound has a similar structure but lacks the ethyl group, which can influence its reactivity and applications.
N,N-Bis(2-chloroethyl)benzenemethanamine: This compound has a benzene ring attached to the nitrogen atom, which can affect its chemical properties and uses.
The unique structure of this compound, particularly the presence of the ethyl group and the bromide counterion, distinguishes it from these similar compounds and contributes to its specific applications and effects.
特性
CAS番号 |
503178-50-5 |
|---|---|
分子式 |
C13H20BrCl2N |
分子量 |
341.1 g/mol |
IUPAC名 |
benzyl-bis(2-chloroethyl)-ethylazanium;bromide |
InChI |
InChI=1S/C13H20Cl2N.BrH/c1-2-16(10-8-14,11-9-15)12-13-6-4-3-5-7-13;/h3-7H,2,8-12H2,1H3;1H/q+1;/p-1 |
InChIキー |
BCOZLGOHQFNXBI-UHFFFAOYSA-M |
正規SMILES |
CC[N+](CCCl)(CCCl)CC1=CC=CC=C1.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Trichloro[(hept-1-en-1-yl)oxy]silane](/img/structure/B12591742.png)
![4-Methyl-1,2,3,4-tetrahydrobenzo[f]quinoline-8-carbonitrile](/img/structure/B12591754.png)






![5-[(2-{[3-(Morpholin-4-YL)propyl]amino}ethyl)amino]pentan-1-OL](/img/structure/B12591795.png)
![[4-(Phenylsulfanyl)phenyl][4-(tribromomethanesulfonyl)phenyl]methanone](/img/structure/B12591800.png)


![5-Chloro-N-[2-chloro-5-(2-phenylethoxy)phenyl]-2-hydroxybenzamide](/img/structure/B12591818.png)

